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molecular formula C7H8N2O B1293794 1-Formyl-2-phenylhydrazine CAS No. 622-84-4

1-Formyl-2-phenylhydrazine

Cat. No. B1293794
M. Wt: 136.15 g/mol
InChI Key: QIWOKEQEGOOGGH-UHFFFAOYSA-N
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Patent
US08063061B2

Procedure details

25 g of K2CO3 are added to a solution of 20 g of phenylhydrazine hydrochloride in 150 ml of methyl formate and 60 ml of water, and the mixture is refluxed for 1 hour and left at AT for 12 hours with stirring. The precipitate formed is filter-dried, and washed with a propan-2-ol/petroleum ether mixture. 18.8 g of the expected compound are obtained.
Name
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O-:4])([O-])=O.[K+].[K+].Cl.[C:8]1([NH:14][NH2:15])[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1>C(OC)=O.O>[C:8]1([NH:14][NH:15][CH:1]=[O:4])[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1 |f:0.1.2,3.4|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
20 g
Type
reactant
Smiles
Cl.C1(=CC=CC=C1)NN
Name
Quantity
150 mL
Type
solvent
Smiles
C(=O)OC
Name
Quantity
60 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The precipitate formed
CUSTOM
Type
CUSTOM
Details
is filter-dried
WASH
Type
WASH
Details
washed with a propan-2-ol/petroleum ether mixture

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C1(=CC=CC=C1)NNC=O
Measurements
Type Value Analysis
AMOUNT: MASS 18.8 g
YIELD: CALCULATEDPERCENTYIELD 99.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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